5-bromo-2-chloro-4-fluorobenzene-1-sulfonamide
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Overview
Description
5-bromo-2-chloro-4-fluorobenzene-1-sulfonamide is an organic compound that contains bromine, chlorine, and fluorine atoms attached to a benzene ring with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including halogenation and sulfonation reactions. One common method involves the bromination of 2-chloro-4-fluorobenzene followed by sulfonation with chlorosulfonic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of cryo-flow reactors for lithium-halogen exchange processes has been explored to enhance the production of boronates, which are intermediates in the synthesis of halogenated benzene derivatives .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Scientific Research Applications
5-bromo-2-chloro-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-chloro-4-fluorobenzene: Similar structure but lacks the sulfonamide group.
1-bromo-4-chloro-2-fluorobenzene: Another halogenated benzene derivative with different substitution patterns.
3-bromo-2,5-dichlorofluorobenzene: Contains additional chlorine atoms, leading to different reactivity and applications.
Uniqueness
5-bromo-2-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2091949-33-4 |
---|---|
Molecular Formula |
C6H4BrClFNO2S |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
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